molecular formula C18H18N4O7 B14755350 Thalidomide-CH2CONH-C2-COOH

Thalidomide-CH2CONH-C2-COOH

Cat. No.: B14755350
M. Wt: 402.4 g/mol
InChI Key: USZAUESYYBVILE-UHFFFAOYSA-N
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Description

Evolution of Thalidomide (B1683933) Derivatives as Molecular Glue Degraders and PROTAC Components

Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), were the first recognized "molecular glue" degraders. rsc.orgrsc.orgnih.gov It was discovered that these compounds bind to the cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.orgnih.gov This binding event alters the substrate specificity of CRBN, inducing the degradation of "neosubstrates"—proteins not normally targeted by this E3 ligase. rsc.org Key neosubstrates of thalidomide and its analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells. nih.govnih.gov This discovery of thalidomide's mechanism of action was a watershed moment, providing clinical validation for the concept of targeted protein degradation. rsc.org

The modular nature of thalidomide's interaction with CRBN spurred the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects the two. The thalidomide scaffold has become a widely used E3 ligase-recruiting moiety in PROTAC design. rsc.org By chemically linking a thalidomide derivative to a ligand for a specific disease-causing protein, researchers can create a PROTAC that specifically targets that protein for degradation by the CRBN E3 ligase complex. researchgate.net

Significance of Carboxyl-Linked Thalidomide Derivatives in Chemical Biology

The development of thalidomide derivatives with functionalized linkers has been crucial for their application in PROTAC technology. Carboxyl-linked thalidomide derivatives, such as Thalidomide-CH2CONH-C2-COOH, are particularly significant as they provide a versatile chemical handle for the synthesis of PROTACs. The terminal carboxylic acid group allows for straightforward amide bond formation with an amine-functionalized linker attached to the POI ligand, facilitating the modular and efficient assembly of a diverse range of PROTAC molecules. rsc.org

The specific compound, this compound, is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a short linker terminating in a carboxylic acid. medchemexpress.com This pre-functionalized building block streamlines the process of PROTAC synthesis, enabling researchers to focus on the development and optimization of the POI-binding component.

Detailed Research Findings: Application in a Dual CDK2/9 Degrader

A notable example of the application of a carboxyl-linked thalidomide derivative is in the development of a dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). A PROTAC, referred to as "PROTAC CDK2/9 Degrader-1" or "compound F3", was synthesized by tethering a CDK inhibitor to a cereblon ligand. medchemexpress.comnih.gov This molecule has demonstrated potent and selective degradation of its target proteins.

Table 1: Biological Activity of PROTAC CDK2/9 Degrader-1

Parameter Value Cell Line Reference
CDK2 Degradation (DC₅₀) 62 nM PC-3 medchemexpress.comnih.gov
CDK9 Degradation (DC₅₀) 33 nM PC-3 medchemexpress.comnih.gov

DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ is the concentration of the compound that inhibits cell proliferation by 50%.

The data indicates that PROTAC CDK2/9 Degrader-1 is a highly potent degrader of both CDK2 and CDK9, with degradation observed at nanomolar concentrations. medchemexpress.comnih.gov Furthermore, this degradation activity translates to a potent anti-proliferative effect in the PC-3 human prostate cancer cell line. medchemexpress.comnih.gov Research has shown that this compound effectively blocks the cell cycle in the S and G2/M phases in these cells. medchemexpress.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N4O7

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C18H18N4O7/c23-13-4-3-12(16(27)21-13)22-17(28)10-2-1-9(7-11(10)18(22)29)20-8-14(24)19-6-5-15(25)26/h1-2,7,12,20H,3-6,8H2,(H,19,24)(H,25,26)(H,21,23,27)

InChI Key

USZAUESYYBVILE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)NCCC(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Thalidomide Ch2conh C2 Cooh Analogues

Synthetic Approaches for Incorporating Carboxylic Acid Linkers onto the Thalidomide (B1683933) Core

The incorporation of carboxylic acid linkers onto the thalidomide core can be achieved through various synthetic strategies, often involving multi-step sequences. A common approach begins with a pre-functionalized thalidomide analogue that can be elaborated into the desired linker-terminated structure. For instance, derivatives of thalidomide bearing a hydroxyl or amino group on the phthaloyl ring serve as key starting materials.

One general strategy involves the use of N-protected amino acids or other bifunctional building blocks that can be coupled to the thalidomide core. For example, starting with a 4-aminothalidomide derivative, an amide bond can be formed with a dicarboxylic acid or a protected amino acid. Subsequent deprotection of the terminal carboxylic acid group yields the desired product.

Solid-phase synthesis has also emerged as a powerful technique for the preparation of thalidomide analogues. nih.gov This methodology allows for the efficient construction of a library of derivatives with diverse linker structures. The synthesis can be initiated by anchoring a suitable building block to a solid support, followed by the stepwise assembly of the thalidomide core and the linker. Cleavage from the resin at the final step releases the desired carboxylic acid-terminated analogue.

A specific example from the literature details the synthesis of a thalidomide derivative with a carboxylic acid group, FR259625, which was utilized for immobilization on beads to identify its binding proteins. nih.gov While the exact structure of the linker in FR259625 may differ from "Thalidomide-CH2CONH-C2-COOH", the synthetic principles for introducing a carboxylic acid-containing appendage are transferable.

The following table summarizes representative synthetic transformations for linker attachment:

Starting MaterialReagent(s)Key TransformationProduct Type
4-AminothalidomideSuccinic anhydrideAcylation4-(Succinoylamino)thalidomide
4-HydroxythalidomideBromoacetic acid, baseWilliamson ether synthesis4-(Carboxymethoxy)thalidomide
N-(tert-Butoxycarbonyl)glycylglycine4-Aminothalidomide, coupling agentAmide bond formationProtected dipeptide conjugate
Phthalic anhydrideGlutamic acid, ammonium chloride, DMAPOne-pot multicomponent reactionThalidomide analogue

Advanced Methodologies for Constructing Bifunctional Thalidomide Conjugates

The construction of bifunctional thalidomide conjugates, such as PROTACs, has spurred the development of advanced and efficient synthetic methodologies. These methods aim to streamline the assembly of the three key components: the thalidomide-based E3 ligase ligand, the linker, and the target protein binder.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been widely adopted for the synthesis of PROTACs. researchgate.net This approach involves functionalizing the thalidomide-linker piece with an azide or an alkyne, and the target protein ligand with the complementary reactive group. The two fragments can then be joined together in a highly efficient and specific manner.

Late-stage C-H functionalization has recently emerged as a powerful strategy for the direct conjugation of thalidomide derivatives to target protein ligands, bypassing the need for pre-functionalization. nih.gov For example, ruthenium-catalyzed C-H amidation allows for the direct formation of an amide bond between a C-H bond on the target ligand and a linker attached to the thalidomide moiety. nih.gov This approach significantly shortens the synthetic sequence and allows for rapid access to a diverse range of conjugates.

Solid-phase synthesis has also been adapted for the rapid and facile construction of PROTAC libraries. nih.gov By attaching either the thalidomide-linker or the target protein ligand to a solid support, the subsequent coupling reactions can be driven to completion, and purification is simplified.

The following table highlights some advanced methodologies for the synthesis of bifunctional thalidomide conjugates:

MethodologyDescriptionAdvantages
Click ChemistryCovalent ligation of molecular fragments via highly efficient and specific reactions, such as CuAAC. researchgate.netHigh yields, mild reaction conditions, broad functional group tolerance.
Late-Stage C-H FunctionalizationDirect coupling of a thalidomide-linker to a C-H bond on a target protein ligand. nih.govReduces the number of synthetic steps, allows for rapid diversification.
Solid-Phase SynthesisStepwise assembly of the conjugate on a solid support. nih.govFacilitates purification, amenable to high-throughput synthesis.
One-Pot SynthesisMultiple reaction steps are carried out in a single reaction vessel. rsc.orgIncreased efficiency, reduced waste.

Regioselectivity and Stereochemistry in Thalidomide Derivatization for Linker Attachment

Derivatization of the phthaloyl ring often occurs at the 4- or 5-position. For example, the 4-amino group of lenalidomide (B1683929) and pomalidomide (B1683931) is a frequently utilized handle for linker attachment. nih.gov The synthesis of these derivatives typically involves the reaction of the amino group with an activated carboxylic acid or an alkyl halide linker.

The glutarimide (B196013) ring also offers sites for modification. The imide nitrogen can be alkylated, although this can sometimes affect CRBN binding. nih.gov The chiral center at the 3-position of the glutarimide ring introduces the critical element of stereochemistry.

Thalidomide exists as a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide. libretexts.orgoregonstate.edu It has been established that the (S)-enantiomer is responsible for the teratogenic effects of the drug, while the (R)-enantiomer possesses sedative properties. oregonstate.eduresearchgate.net In the context of CRBN binding and targeted protein degradation, the stereochemistry at this position is crucial for the proper orientation of the molecule within the binding pocket and for inducing the degradation of specific target proteins.

The acidic proton at the chiral center is prone to epimerization under physiological conditions, meaning that even if a single enantiomer is administered, it can convert to a racemic mixture in the body. Therefore, synthetic strategies that allow for the preparation of stereochemically pure and stable analogues are highly desirable. This can involve the use of chiral starting materials, such as optically pure glutamic acid or its derivatives, and reaction conditions that minimize racemization. researchgate.net

The following table summarizes key aspects of regioselectivity and stereochemistry in thalidomide derivatization:

FeatureDescriptionImportance
Regioselectivity
Phthaloyl Ring AttachmentLinker is attached at the 4- or 5-position of the phthaloyl ring. nih.govCommon strategy for lenalidomide and pomalidomide-based conjugates.
Glutarimide Ring AttachmentLinker is attached to the imide nitrogen or other positions on the glutarimide ring. nih.govCan influence CRBN binding affinity.
Stereochemistry
Chiral CenterThe carbon at the 3-position of the glutarimide ring is a stereocenter. Determines the (R) or (S) configuration of the molecule.
Enantiomer-Specific ActivityThe (R) and (S) enantiomers can have different biological activities. oregonstate.eduresearchgate.netCrucial for efficacy and avoiding off-target effects.
RacemizationInterconversion of the (R) and (S) enantiomers. Can complicate the pharmacological profile of the drug.

Molecular Mechanisms of E3 Ligase Recruitment by Thalidomide Ch2conh C2 Cooh Derivatives

Cereblon (CRBN) Binding: The Primary E3 Ubiquitin Ligase Target for Thalidomide (B1683933) Scaffolds

The primary molecular target of thalidomide and its derivatives is Cereblon (CRBN), which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. rsc.orgnih.govresearchgate.netuni.lu This complex, designated as CRL4^CRBN^, is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. The binding of thalidomide derivatives to CRBN is a critical initiating event that ultimately leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins. rsc.orgnih.govresearchgate.net

A key piece of evidence for the direct binding of thalidomide derivatives with acidic linkers to CRBN comes from studies utilizing affinity chromatography. For instance, a thalidomide derivative featuring a carboxylic acid group, structurally similar to Thalidomide-CH2CONH-C2-COOH, was synthesized and immobilized on beads to successfully purify CRBN and its binding partner, DDB1, from cell extracts. nih.gov This demonstrates that the addition of a linker with a terminal carboxyl group to the thalidomide scaffold is compatible with high-affinity binding to CRBN.

The binding of a thalidomide derivative to CRBN can have one of two functional consequences: it can either block the binding of endogenous substrates or, more significantly, it can induce the recruitment of new protein substrates, termed "neo-substrates," to the E3 ligase complex for degradation. nih.govbohrium.com

Structural Determinants of Thalidomide Derivative-CRBN Interaction

The precise molecular interactions between thalidomide derivatives and CRBN have been elucidated through structural studies, primarily X-ray crystallography. rsc.orgnih.govnih.gov These studies have revealed the key structural features on both the drug and the protein that govern their binding.

The glutarimide (B196013) moiety of the thalidomide derivative fits snugly into a hydrophobic pocket on CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues that form the binding site. rsc.org Hydrogen bonds between the glutarimide ring and specific amino acid residues within this pocket further stabilize the interaction.

The phthalimide (B116566) portion of the thalidomide molecule, and by extension, the linker region in derivatives like this compound, is solvent-exposed. nih.gov This exposure is critical as it forms the surface that interacts with and recruits neo-substrates to the CRBN-drug complex. The nature of this exposed moiety dictates which neo-substrates will be recruited.

While the glutarimide ring is the primary anchor to CRBN, the linker in a derivative like this compound plays a crucial role in positioning the molecule and influencing the recruitment of specific neo-substrates. The length, rigidity, and chemical nature of the linker can significantly impact the efficacy and selectivity of the resulting proteolysis-targeting chimera (PROTAC) if the derivative is used in such a context. nih.gov The carboxylic acid group at the terminus of the linker in this compound introduces a negative charge, which could influence protein-protein interactions and the recruitment of neo-substrates with complementary charged surfaces.

Structural Component Role in CRBN Interaction Key Interacting Residues in CRBN
Glutarimide Ring Primary binding moiety, anchors to CRBN.Tryptophan triad (B1167595) (the "tri-Trp pocket")
Phthalimide Ring Forms part of the neo-substrate recruitment surface.Solvent-exposed, interacts with neo-substrate
-CH2CONH-C2-COOH Linker Positions the molecule, influences neo-substrate specificity.Solvent-exposed, potential for ionic interactions

Principles of Induced Proximity and Neo-Substrate Recognition in Ternary Complexes

The binding of a thalidomide derivative to CRBN creates a novel molecular surface on the E3 ligase complex. This new surface can then be recognized by proteins that would not normally interact with CRBN, leading to the formation of a ternary complex consisting of the drug, CRBN, and the neo-substrate. rsc.orgoup.com This phenomenon is known as "induced proximity."

Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase machinery is brought into close proximity with the neo-substrate. This allows for the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. nih.gov The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome.

The specificity of neo-substrate recognition is determined by the chemical nature of the thalidomide derivative. researchgate.net Different derivatives, with variations in their solvent-exposed moieties, can recruit different sets of neo-substrates. For example, the well-known thalidomide derivatives lenalidomide (B1683929) and pomalidomide (B1683931) are known to recruit lymphoid transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) for degradation. nih.govacs.org Other derivatives have been shown to recruit different neo-substrates, such as casein kinase 1α (CK1α) and SALL4. jst.go.jpjst.go.jpresearchgate.net

Biophysical Characterization of Thalidomide Conjugate Target Complexes

Spectroscopic Techniques for Analyzing Binding Affinities and Kinetics

A variety of spectroscopic and related biophysical techniques are employed to determine the binding affinities and kinetics of thalidomide-conjugate target complexes. These methods provide quantitative data on how tightly and how quickly these molecules bind to their protein targets, which is essential for optimizing their biological activity.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to characterize the binding of small molecules to proteins in real-time. nih.govharvard.edu In a typical SPR experiment, a protein target, such as the thalidomide-binding domain of Cereblon (CRBN), is immobilized on a sensor chip. The thalidomide (B1683933) conjugate is then flowed over the surface, and the change in the refractive index at the sensor surface, which is proportional to the mass bound, is measured. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. nih.govspringernature.com Modern SPR instruments offer high throughput, enabling the rapid screening and kinetic characterization of numerous ligands to drive the optimization of degraders. nih.gov

Bio-Layer Interferometry (BLI) is another optical, label-free "dip-and-read" biosensor method for analyzing biomolecular interactions. researchgate.netaatbio.com Similar to SPR, BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. harvard.educreative-proteomics.com This technique is well-suited for kinetic analysis and can be used in a high-throughput format to screen compound libraries and perform structure-activity relationship studies. researchgate.netnih.gov BLI can determine key kinetic parameters such as the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). creative-proteomics.com

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When a small, fluorescently labeled thalidomide conjugate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like CRBN, its tumbling slows down, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity (K_D) of the interaction.

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a molecule is dependent on its size, charge, and solvation shell. When a thalidomide conjugate binds to its target protein, these properties change, leading to a change in its thermophoretic behavior. By labeling one of the binding partners with a fluorophore, MST can be used to quantify the binding affinity of the interaction in solution.

Table 1: Comparison of Spectroscopic Techniques for Binding Analysis

Technique Principle Key Parameters Measured Throughput
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface. nih.gov k_on, k_off, K_D nih.gov High
Bio-Layer Interferometry (BLI) Change in interference pattern of light upon binding to a biosensor tip. harvard.edu k_a, k_d, K_D creative-proteomics.com High
Fluorescence Polarization (FP) Change in the polarization of fluorescent light upon binding. K_D Medium to High
MicroScale Thermophoresis (MST) Change in molecular movement in a temperature gradient upon binding. K_D Medium

Structural Elucidation of Ternary Complexes using X-ray Crystallography and Cryo-Electron Microscopy

The formation of a ternary complex, consisting of the thalidomide conjugate, the target protein, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. nih.govnih.gov Elucidating the three-dimensional structure of these complexes is critical for understanding their stability and for the rational design of more effective degraders. researchgate.netnih.gov

X-ray crystallography has been instrumental in revealing the atomic-level details of how thalidomide and its analogs bind to CRBN. nih.govrsc.org Crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) have shown that the glutarimide (B196013) moiety of these drugs binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, while the isoindolinone ring is exposed to the solvent. nih.govbohrium.com This exposed part of the molecule is what interacts with and recruits neosubstrate proteins for degradation. rsc.orgresearchgate.net

The first crystal structure of a PROTAC-induced ternary complex provided a major breakthrough, showing how the PROTAC molecule simultaneously engages both the target protein and the E3 ligase. nih.govrsc.org These structures reveal crucial protein-protein and protein-ligand interactions that contribute to the stability and cooperativity of the ternary complex. researchgate.netresearchgate.net For instance, the structure of the VHL:MZ1:Brd4 ternary complex showed extensive interactions between the PROTAC, the VHL E3 ligase, and the Brd4 bromodomain. nih.gov

Table 2: Key PDB Entries for Thalidomide-Related Complexes

PDB ID Description Resolution (Å) Technique
4CI1 Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. rcsb.org 2.98 X-ray Diffraction
4TZ4 Structure of the human Cereblon-DDB1-lenalidomide complex. nih.govrsc.org N/A X-ray Crystallography
5FQD Ternary complex of CRBN, lenalidomide, and the neosubstrate CK1α. nih.govrsc.org N/A X-ray Crystallography
6H0F Ikaros ZF2 bound to cereblon–DDB1–pomalidomide. researchgate.net N/A X-ray Crystallography

Advanced Calorimetric and Equilibrium Dialysis Methods for Interaction Thermodynamics

Understanding the thermodynamics of ternary complex formation provides a deeper insight into the driving forces behind these interactions, such as enthalpy and entropy changes. researchgate.net

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with a binding event. youtube.comnih.gov In an ITC experiment, a solution of the thalidomide conjugate is titrated into a solution containing the target protein, and the heat released or absorbed is measured. youtube.com This allows for the direct determination of the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy change (ΔH) of the interaction. researchgate.net From these parameters, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated. ITC is a powerful tool for dissecting the thermodynamic contributions to binary and ternary complex formation, and for studying cooperativity. springernature.com Positive cooperativity (α > 1) indicates that the binding of the first component enhances the binding of the second, leading to a more stable ternary complex. nih.govacs.org

Equilibrium Dialysis is a classical and physically simple method for studying the binding of small molecules to macromolecules. harvardapparatus.comhuji.ac.il In this technique, a semi-permeable membrane separates a chamber containing the protein and the thalidomide conjugate from a chamber containing only the conjugate. harvardapparatus.com The membrane allows the small conjugate to pass through but retains the larger protein. At equilibrium, the concentration of the free conjugate is the same on both sides of the membrane. huji.ac.il By measuring the total concentration of the conjugate in the protein-containing chamber, the concentration of the bound conjugate can be determined, which allows for the calculation of the binding affinity. harvardapparatus.com Equilibrium dialysis is particularly useful as it does not require any labeling of the molecules. huji.ac.il

Table 3: Thermodynamic Parameters from Biophysical Analyses

Parameter Description Information Gained
K_D (Equilibrium Dissociation Constant) The concentration of ligand at which half of the protein binding sites are occupied at equilibrium. Binding affinity (lower K_D means higher affinity).
ΔG (Gibbs Free Energy Change) The overall energy change of the binding process. Spontaneity of the interaction (negative ΔG for spontaneous binding).
ΔH (Enthalpy Change) The heat released or absorbed during binding. researchgate.net Contribution of hydrogen bonds and van der Waals interactions to binding.
ΔS (Entropy Change) The change in the randomness or disorder of the system upon binding. Contribution of hydrophobic interactions and conformational changes.
α (Cooperativity Factor) A measure of how the binding of one component affects the binding of another in a ternary system. researchgate.net Stability of the ternary complex (α > 1 indicates positive cooperativity). nih.gov

Application of Thalidomide Ch2conh C2 Cooh As Chemical Probes and Tools in Biological Research

Design and Utilization of Affinity Probes for Target Identification and Deconvolution

The primary application of a molecule like Thalidomide-CH2CONH-C2-COOH in this context is in the creation of affinity-based probes to identify and validate the cellular binding partners of thalidomide (B1683933). The foundational principle relies on immobilizing the thalidomide derivative onto a solid support, such as chromatography beads, to "fish" for interacting proteins from cell lysates. nih.gov

A landmark study in the identification of thalidomide's direct target utilized a similar strategy. Researchers synthesized a thalidomide derivative with a carboxylic acid group, named FR259625, which was then covalently attached to amino-functionalized beads. nih.govresearchgate.net When these thalidomide-immobilized beads were incubated with cell extracts, they successfully pulled down cereblon (CRBN) and its associated protein, Damage-Specific DNA Binding Protein 1 (DDB1). nih.gov This experiment was pivotal in confirming CRBN as the primary target of thalidomide. nih.govrsc.orgoup.com

A compound like this compound is ideally suited for such an approach. The carboxylic acid can be readily coupled to an amine-functionalized matrix (e.g., agarose (B213101) or magnetic beads) using standard amide bond formation chemistry. These "bait-functionalized" beads can then be used in affinity purification-mass spectrometry (AP-MS) experiments to identify proteins that bind directly or indirectly to the thalidomide moiety.

Beyond simple immobilization, the linker component (-CH2CONH-C2-COOH) can be modified to incorporate reporter elements. For instance, it could be conjugated to a fluorophore to create a fluorescent probe. nih.gov Such probes are invaluable for developing high-throughput binding assays, as demonstrated by the development of BODIPY FL Thalidomide, a high-affinity fluorescent probe for CRBN (Kd = 3.6 nM) used in sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. nih.gov These assays enable the rapid screening of compound libraries to identify new CRBN ligands or to study the binding kinetics of known modulators. nih.gov

Table 1: Examples of Thalidomide-Based Affinity Probes

Probe Name/TypeLinker/Functional GroupApplicationKey Finding
Thalidomide-immobilized FG BeadsCarboxylic acid derivative (FR259625)Affinity purification from cell extractsIdentified CRBN and DDB1 as direct binding partners of thalidomide. nih.govresearchgate.net
BODIPY FL ThalidomideOxyacetamide-alkylC4 linker with BODIPY FL fluorophoreTR-FRET based binding assaysEnabled highly sensitive and specific detection of CRBN ligands. nih.gov
This compound (Hypothetical)Carboxamido-ethyl-carboxylic acidImmobilization on affinity matrices; conjugation to reporter tagsDesigned for target identification and development of binding assays.

Chemical Proteomics Approaches for Global Target Profiling of Thalidomide Conjugates

Chemical proteomics aims to map the interactions of small molecules across the entire proteome. This compound is a key starting material for synthesizing chemical tools for such studies, most notably Proteolysis-Targeting Chimeras (PROTACs). oup.comexplorationpub.com

PROTACs are heterobifunctional molecules composed of three parts: a ligand for an E3 ligase (like thalidomide), a linker, and a ligand for a protein of interest (POI). explorationpub.commedchemexpress.com The this compound molecule provides the E3 ligase-binding component and a linker with a reactive handle. The carboxylic acid can be activated and coupled to a linker that is, in turn, attached to a warhead targeting a specific POI. By simultaneously binding to CRBN and the POI, the resulting PROTAC brings the E3 ligase into close proximity with the target, leading to the target's polyubiquitination and subsequent degradation by the proteasome. oup.com

Chemical proteomics methods, such as stable isotope labeling by amino acids in cell culture (SILAC) followed by mass spectrometry, can then be used to globally quantify changes in protein abundance upon treatment with a thalidomide-based PROTAC. This allows for:

On-target validation: Confirming the dose-dependent degradation of the intended POI.

Off-target profiling: Identifying other proteins that are unintentionally degraded, providing crucial information about the selectivity of the PROTAC.

Pathway analysis: Understanding the downstream cellular consequences of degrading the target protein.

Furthermore, the discovery that thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) can act as "molecular glues" has opened another avenue for chemical proteomics. nih.govoup.com These molecules don't just bind to CRBN; they alter its surface to recognize "neosubstrates"—proteins that the E3 ligase would not normally target for degradation. rsc.orgbroadinstitute.org For example, lenalidomide (B1683929) induces the degradation of the transcription factors IKZF1 and IKZF3, as well as casein kinase 1α (CK1α), while thalidomide primarily targets the former. broadinstitute.orgnih.gov By designing novel thalidomide derivatives, it is possible to explore and identify new neosubstrates, thereby mapping new functionalities of the CRBN E3 ligase complex. broadinstitute.org

Employing Thalidomide-Based Tools for Functional Elucidation of Ubiquitin-Proteasome System Components

The ubiquitin-proteasome system (UPS) is a complex network responsible for maintaining protein homeostasis. nih.gov Thalidomide-based chemical tools are instrumental in dissecting the function of its components, particularly the Cullin-RING Ligase 4 (CRL4) complex, of which CRBN is a substrate receptor (CRL4^CRBN). nih.govrsc.org

By using thalidomide and its derivatives, researchers can modulate the activity of the CRL4^CRBN complex in a controlled manner. nih.govpnas.org Key research findings enabled by these tools include:

Mechanism of E3 Ligase Modulation: Studies have shown that thalidomide binding to CRBN inhibits the auto-ubiquitination of CRBN itself, a process that typically regulates its stability. nih.gov At the same time, it promotes the ubiquitination of neosubstrates. nih.gov

Identification of Required UPS Factors: Research using thalidomide-induced degradation has helped identify other essential components of the UPS pathway. For instance, specific E2 ubiquitin-conjugating enzymes, such as UBE2G1 and UBE2D3, have been shown to be required for the degradation of neosubstrates like Ikaros and Aiolos. nih.gov

Species-Specific Differences: The teratogenic effects of thalidomide are species-specific. pnas.org Chemical tools based on thalidomide have been crucial in demonstrating that while the molecule binds to both human and mouse CRBN, it only induces the degradation of key teratogenic substrates in species like humans and rabbits, not rodents. This highlights subtle but critical differences in the CRL4^CRBN machinery across species. pnas.org

The use of a molecule like this compound to generate specific PROTACs allows for the targeted degradation of virtually any protein, turning the CRL4^CRBN complex into a tool for studying the function of that protein. By observing the cellular effects of a protein's acute removal, researchers can elucidate its role in various biological processes without the confounding variables associated with genetic knockout or knockdown techniques, which can have longer-term compensatory effects.

Table 2: Key Components of the Ubiquitin-Proteasome System Studied with Thalidomide-Based Tools

ComponentClassRole in Thalidomide-Mediated Degradation
Cereblon (CRBN) E3 Substrate ReceptorDirect binding target of thalidomide; recruits neosubstrates to the E3 complex. nih.govrsc.org
Cullin 4 (CUL4) E3 Scaffold ProteinForms the backbone of the CRL4 E3 ubiquitin ligase complex. nih.gov
DDB1 E3 Linker ProteinConnects CRBN to the CUL4 scaffold. nih.gov
UBE2G1/UBE2D3 E2 Ubiquitin-Conjugating EnzymeCatalyze the transfer of ubiquitin to CRBN-recruited neosubstrates. nih.gov
Proteasome Protease ComplexDegrades polyubiquitinated proteins targeted by the CRL4^CRBN complex. nih.gov

Advanced Analytical Methodologies for Characterizing Thalidomide Conjugate Integrity and Homogeneity

High-Resolution Mass Spectrometry for Molecular Weight and Conjugation Site Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of thalidomide (B1683933) conjugates. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule, which allows for the determination of its elemental composition and the verification of its molecular weight with exceptional precision.

For a conjugate like Thalidomide-CH2CONH-C2-COOH, HRMS, often coupled with electrospray ionization (ESI), is used to confirm the successful conjugation of the linker to the thalidomide core. The experimentally measured monoisotopic mass is compared against the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct product formation.

Table 1: Illustrative HRMS Data for this compound This table is based on a theoretically calculated, plausible structure and serves as a representative example.

AnalyteChemical FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]+ (Da)Mass Error (ppm)
This compoundC18H17N3O7387.10665387.10721.42

Furthermore, tandem mass spectrometry (MS/MS) is employed to determine the site of conjugation and confirm the structure of the linker. nih.gov In this technique, the parent ion of the conjugate is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Analysis of the fragment ions allows chemists to verify the covalent linkages within the conjugate, confirming, for example, that the linker is attached at the intended position on the thalidomide scaffold and that the linker itself is intact. In the context of PROTACs, which often use thalidomide-based structures, MS/MS is crucial for identifying which bonds are most likely to dissociate, offering deep structural insights. nih.gov

Chromatographic Techniques for Separating and Quantifying Conjugate Species and Isomers

Chromatographic methods are essential for assessing the purity and homogeneity of thalidomide conjugates. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. nih.govmdpi.com

These methods separate the target conjugate from any starting materials, byproducts, or degradation products. researchgate.net A typical setup involves a reversed-phase column (such as a C18 column) and a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve peak shape and ionization for mass spectrometry detection. sielc.comnih.gov The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

A critical consideration for thalidomide and its derivatives is chirality. acs.org Thalidomide possesses a chiral center and exists as two enantiomers, (R)- and (S)-forms, which can have different biological activities. acs.orgwjbphs.com When synthesizing a conjugate, it is crucial to control and verify the stereochemical integrity. Chiral chromatography is a specialized HPLC technique used to separate these enantiomers. mdpi.comnih.govphenomenex.comnih.gov Polysaccharide-based chiral stationary phases (CSPs) are often effective in resolving the enantiomers of thalidomide and its analogues, allowing for their individual quantification. mdpi.comnih.gov This is vital to ensure that the final conjugate possesses the desired stereochemistry.

Table 2: Representative HPLC Data for Purity and Isomer Analysis This table presents hypothetical data to illustrate the application of HPLC in analyzing a thalidomide conjugate.

TechniqueAnalyteRetention Time (min)Result
Reversed-Phase UPLC-UVThis compound8.5Purity: 99.2%
Chiral HPLC(R)-Thalidomide-CH2CONH-C2-COOH12.3Enantiomeric Excess: >99%
(S)-Thalidomide-CH2CONH-C2-COOH14.8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation within Complex Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex conjugates of thalidomide. core.ac.ukscienceopen.com While HRMS confirms the elemental composition and chromatography assesses purity, NMR provides detailed information about the covalent framework of the molecule, including the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step. scienceopen.com The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. acs.org For a conjugate like this compound, chemists would look for characteristic signals from the thalidomide core (e.g., aromatic protons of the phthalimide (B116566) ring and protons of the glutarimide (B196013) ring) as well as new signals corresponding to the linker protons (e.g., the -CH2- and -C2- groups). rsc.orgchemicalbook.com The integration of these signals should correspond to the number of protons in each part of the molecule.

Two-dimensional (2D) NMR experiments are used to assemble the complete structural puzzle.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the linkage between the thalidomide core and the linker.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close in space, which helps to confirm the three-dimensional structure and conformation of the conjugate. researchgate.net

Table 3: Hypothetical Characteristic ¹H NMR Chemical Shifts (δ) for this compound Data is presented as a plausible example for a conjugate dissolved in DMSO-d6. Chemical shifts are illustrative.

Proton AssignmentExpected Chemical Shift Range (ppm)Multiplicity
Glutarimide N-H11.0 - 11.2singlet
Phthalimide Aromatic C-H7.5 - 7.9multiplet
Glutarimide α-CH5.0 - 5.2dd
Linker -O-CH2-CO-4.2 - 4.4singlet
Linker -NH-CH2-3.3 - 3.5multiplet
Glutarimide β-CH22.0 - 2.9multiplet

By combining these advanced analytical methodologies, scientists can confidently verify the molecular weight, confirm the site of conjugation, quantify purity, resolve and measure stereoisomers, and definitively elucidate the complete chemical structure of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Thalidomide-CH2CONH-C2-COOH, and how can reaction purity be assessed?

  • Methodology : Synthesis involves coupling thalidomide derivatives with PEG-based linkers (e.g., via amidation or esterification). Key steps include protecting reactive groups (e.g., -NH2 and -COOH) to avoid side reactions and using TLC to monitor intermediate purity . Post-synthesis, characterize purity via HPLC (≥98% recommended for biological assays) and confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can solubility challenges for Thalidomide-CH2CONH-C2-COOH in aqueous buffers be addressed?

  • Methodology : Optimize solubility using co-solvents like DMSO (test at 35 mg/mL initially ), followed by stepwise dilution into PBS or cell culture media. Ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity. For in vivo studies, consider PEGylation or nanoformulation to enhance bioavailability .

Q. What analytical techniques are essential for verifying the stability of Thalidomide-CH2CONH-C2-COOH under experimental conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) and monitor degradation via LC-MS. Use UV-Vis spectroscopy to track absorbance changes in functional groups (e.g., -CONH-) over time. Store lyophilized powder under inert gas at -80°C for long-term stability .

Advanced Research Questions

Q. How does the dual functionality of Thalidomide-CH2CONH-C2-COOH as a Trk inhibitor and E3 ligase ligand influence PROTAC design?

  • Methodology : Use structure-activity relationship (SAR) studies to optimize linker length (e.g., PEG2 vs. PEG4) and spatial orientation between the thalidomide moiety and target-binding domain. Validate PROTAC efficacy via Western blot (target protein degradation) and cellular viability assays (IC50 determination) .

Q. What experimental strategies resolve contradictions in reported antiangiogenic vs. antitumor efficacy data for Thalidomide-CH2CONH-C2-COOH derivatives?

  • Methodology : Perform dose-response assays in parallel models (e.g., HUVEC angiogenesis assays vs. myeloma cell lines ). Use isoform-specific Trk inhibitors to dissect mechanisms. Analyze bone marrow microvascular density in xenograft models to correlate in vitro and in vivo effects .

Q. How can researchers optimize reaction yields when modifying Thalidomide-CH2CONH-C2-COOH for targeted drug delivery?

  • Methodology : Employ Design of Experiments (DoE) to test variables like temperature (20–60°C), solvent polarity (DCM vs. DMF), and catalyst loading. Use kinetic studies to identify rate-limiting steps. For example, substitution reactions with halogenating agents require strict anhydrous conditions to prevent hydrolysis .

Q. What statistical approaches are recommended for analyzing heterogeneous response data in preclinical studies with Thalidomide-CH2CONH-C2-COOH?

  • Methodology : Apply Kaplan-Meier survival analysis for longitudinal efficacy data (e.g., event-free survival in myeloma models ). Use mixed-effects models to account for batch variability in cell-based assays. Report 95% confidence intervals for IC50/EC50 values derived from nonlinear regression .

Critical Considerations

  • Contradictions : While Thalidomide-CH2CONH-C2-COOH shows anti-myeloma activity , its antiangiogenic effects may vary by model. Use orthogonal assays (e.g., transcriptomics) to identify context-dependent mechanisms .
  • Safety : Avoid DMSO concentrations >0.1% in cell assays due to cytotoxicity . For in vivo work, adhere to IACUC protocols for teratogenicity risk mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.